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molecular formula C11H19NO B8513302 Spiro[5.5]undecan-3-one oxime

Spiro[5.5]undecan-3-one oxime

Cat. No. B8513302
M. Wt: 181.27 g/mol
InChI Key: RPGYLEXNOYTVKM-UHFFFAOYSA-N
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Patent
US07439263B2

Procedure details

70 ml of pyridine and 3.45 g of hydroxylamine hydrochloride are added to 39 mmol of the compound obtained in the above Step in solution in dioxane. The reaction mixture is then heated at reflux overnight and subsequently concentrated to dryness to yield an oil, which crystallises and which is washed with water to yield the expected product in the form of a powder after filtration and drying.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:8][OH:9].O1[CH2:15][CH2:14]OCC1>>[CH2:2]1[C:15]2([CH2:14][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:6][CH2:5][C:4](=[N:8][OH:9])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.45 g
Type
reactant
Smiles
Cl.NO
Name
compound
Quantity
39 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to yield an oil, which
CUSTOM
Type
CUSTOM
Details
crystallises
WASH
Type
WASH
Details
which is washed with water

Outcomes

Product
Name
Type
product
Smiles
C1CC(CCC12CCCCC2)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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